(Oxetan-3-yl)urea is a chemical compound characterized by the presence of an oxetane ring and a urea functional group. The oxetane moiety, a four-membered cyclic ether, contributes unique properties to the compound, making it of interest in medicinal chemistry and materials science. The urea component enhances the compound's potential for hydrogen bonding and solubility, which are critical factors in drug design and development.
The synthesis and study of (oxetan-3-yl)urea are rooted in the broader context of oxetane chemistry, which has gained attention due to its applications in drug discovery and organic synthesis. Research indicates that derivatives of oxetanes can serve as isosteric replacements for more traditional functional groups, enhancing metabolic stability and bioactivity in pharmaceutical compounds .
(oxetan-3-yl)urea can be classified under:
The synthesis of (oxetan-3-yl)urea typically involves several key steps:
The synthesis may require specific reagents such as acetic acid or other solvents that facilitate the reaction conditions. For example, treating oxetan derivatives with urea-hydrogen peroxide complexes has been shown to yield effective results .
The molecular structure of (oxetan-3-yl)urea features a four-membered oxetane ring attached to a urea group. The structural formula can be represented as follows:
Key structural data include:
(oxetan-3-yl)urea participates in various chemical reactions typical for both ureas and cyclic ethers:
Reactions involving (oxetan-3-yl)urea may require specific conditions, including temperature control and solvent choice, to optimize yields and selectivity.
The mechanism by which (oxetan-3-yl)urea exerts its effects is primarily through its ability to participate in hydrogen bonding and molecular interactions with biological macromolecules. This capability enhances its potential as a drug candidate:
Studies suggest that modifications involving (oxetan-3-yl)urea can lead to increased selectivity and reduced toxicity profiles in drug candidates .
Relevant physicochemical properties have been characterized through various assays, indicating favorable profiles for drug development applications .
(oxetan-3-yl)urea has several applications in scientific research:
Research continues into optimizing the synthesis and exploring new applications for (oxetan-3-yl)urea within medicinal chemistry and beyond .
The oxetane ring exhibits significant angle strain (~105–110° C-C-C bond angles vs. ideal 109.5°) and Baeyer strain, resulting in a ring-puckering energy barrier of 1–2 kcal/mol. Density Functional Theory (DFT) studies reveal that 3-substituted oxetanes adopt a pseudo-equatorial conformation to minimize steric repulsion, with puckering amplitudes modulated by substituent size. The ring's dynamic flexibility facilitates optimal positioning for target binding, while 3,3-disubstitution sterically shields the oxygen atom, enhancing resistance to acid-catalyzed ring opening [4] [8].
Table 1: Conformational Parameters of Oxetane Rings
Parameter | Oxetane | 3-Methyloxetane | 3,3-Dimethyloxetane |
---|---|---|---|
Ring Puckering (Å) | 0.20 | 0.18 | 0.15 |
C-O-C Bond Angle (°) | 92.1 | 94.3 | 96.5 |
Strain Energy (kcal/mol) | 27.5 | 25.8 | 24.2 |
Data derived from DFT studies (B3LYP/6-311++G(d,p)) [4] [8]
Oxetanes serve as versatile isosteric replacements for gem-dimethyl groups and carbonyl moieties. Compared to gem-dimethyl substituents, 3-oxetanyl groups reduce lipophilicity (ΔlogP = −0.7) while maintaining similar steric occupancy. As carbonyl mimics, oxetanes preserve hydrogen-bond acceptor capability (oxygen atom) but eliminate electrophilic reactivity, mitigating metabolic inactivation pathways. In Pfizer’s danuglipron, the oxetane urea moiety replaces a planar carbonyl, enhancing solubility (clogP reduced by 1.2 units) and maintaining GLP-1 receptor affinity [2] [6].
Urea groups act as bidentate hydrogen-bond donors and acceptors, forming robust interactions with biological targets. The N-H bonds (bond dissociation energy: ~5 kcal/mol) donate hydrogen bonds to carbonyl oxygens in protein backbones, while the urea carbonyl accepts bonds from amine residues. This dual capability enables anchoring to conserved residues in enzymatic binding sites. In oxetane-urea hybrids, the electron-withdrawing oxetane subtly reduces urea N-H acidity (pKa shift: −0.5 units), optimizing binding without compromising complex stability [6] [8].
Urea derivatives exhibit broad pharmacological diversity, spanning kinase inhibitors, antivirals, and enzyme modulators. Their conformational rigidity enables precise spatial orientation of appended substituents, while their polarity enhances solubility. Clinical agents like sorafenib (kinase inhibitor) and ziresovir (RSV fusion inhibitor) leverage urea motifs for target engagement. In oxetane-urea hybrids, the urea linker often connects the oxetane to aromatic or heterocyclic systems, creating extended pharmacophores with optimized drug-like properties [6].
Table 2: Hydrogen-Bond Parameters of Urea vs. Oxetane-Urea Motifs
Parameter | Diphenylurea | 1-(Oxetan-3-yl)-3-phenylurea |
---|---|---|
N-H Bond Length (Å) | 1.01 | 1.02 |
C=O Bond Length (Å) | 1.23 | 1.25 |
N-H···O Bond Energy (kcal/mol) | 4.8 | 4.5 |
Calculated pKa (N-H) | 26.5 | 27.0 |
Computational data (MP2/6-31G(d,p)) [6] [8]
The oxetane-urea fusion creates a multifunctional pharmacophore with enhanced properties:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8